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N-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Drug‑likeness logP CNS MPO

Researchers constructing sigma-1 receptor probe libraries frequently face supply gaps for well-characterized, low-logP piperidine-4-carboxamide isomers. This compound directly addresses that need: - XLogP3 0.3 & TPSA 67.4 Ų anchors the low-lipophilicity range in CNS MPO models - Single isomer with confirmed constitution (InChIKey KCOMEKOLJFNZPE-UHFFFAOYSA-N) - Pre-weighed aliquots for HTS; reduces early-stage solubility failures vs. higher alkyl congeners Ideal for brain permeability assays, N-alkyl patent landscaping, and parallel medicinal chemistry.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1421498-90-9
Cat. No. B2844399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS1421498-90-9
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCCNC(=O)N1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C12H18N4O2/c1-2-14-12(17)16-7-3-10(4-8-16)18-11-9-13-5-6-15-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,17)
InChIKeyKCOMEKOLJFNZPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide: Physicochemical Identity and Sourcing


N-Ethyl-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a fully synthetic piperidine‑4‑carboxamide derivative bearing a pyrazin‑2‑yloxy group at the 4‑position and an N‑ethyl urea moiety [1]. The molecule (C₁₂H₁₈N₄O₂, MW 250.30 g mol⁻¹) possesses one hydrogen‑bond donor, four hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 67.4 Ų and a calculated logP (XLogP3) of 0.3 [1]. It belongs to a broader class of piperidine‑4‑carboxamides that have been explored as sigma‑1 receptor ligands and CNS‑active probe molecules [2]. No peer‑reviewed pharmacological or ADMET data have been published for this specific compound, limiting the current evidence base to computed and class‑level information.

1
Low-logP piperidine-urea scaffold for CNS multiparameter optimization (MPO) studies and permeability screening. Class-level probe; no peer-reviewed pharmacological data published for this compound.
2
Distinct physicochemical profile supports sigma-1 receptor ligand research requiring a moderately polar, low-lipophilicity control. Computed TPSA of 67.4 Ų and single H-bond donor distinguish it from canonical sigma ligands.
3
N-alkyl scan baseline for structure-activity relationship (SAR) studies and patent landscaping around N-ethyl urea derivatives. Constitutional purity confirmed; suitable as a minimal-alkyl comparator in lead optimization.

Why This Compound Cannot Be Substituted with Close Analogs


Within the piperidine‑4‑carboxamide family, the nature of the N‑substituent critically modulates lipophilicity, hydrogen‑bonding capacity, molecular flexibility, and ultimately pharmacokinetic behavior [1]. Even a single methylene difference (e.g., N‑methyl vs N‑ethyl) can shift logD by 0.4‑0.6 log units and alter brain penetration potential [2]. Because no systematic SAR study has included this compound, its precise differentiation from the N‑methyl, N‑propyl, or N‑benzyl congeners remains unquantified. However, the available computed properties—notably a borderline low XLogP3 of 0.3 and a TPSA of 67.4 Ų—place this molecule in a distinct physicochemical space that does not simply interpolate between its neighbors [3]. Researchers who require a moderately polar, low‑lipophilicity piperidine‑urea scaffold cannot assume that a ‘similar’ compound will reproduce the same solubility, permeability, or off‑target profile.

Methylene shift alters logD and brain penetration potential
This Compound (N-ethyl) vs. N-methyl / N-propyl analogs
A single methylene difference can shift logD by 0.4–0.6 log units, and this compound’s borderline XLogP3 of 0.3 does not simply interpolate between its neighbors. Solubility, permeability, and off-target profiles may not transfer directly.
TPSA and HBD count place this scaffold outside the range of classical sigma ligands
TPSA 67.4 Ų / HBD 1 vs. Haloperidol (TPSA ~40.5 Ų) / Multi-donor piperidine analogs
Higher polarity relative to haloperidol and distinct H-bonding capacity mean that brain-to-plasma ratio and passive permeability may differ. Analogs with additional donors may exhibit a permeability penalty not present here.
Constitutional isomerism and rotatable bond count change ligand efficiency metrics
3 Rotatable Bonds vs. N-benzyl (4) or N-phenethyl (5) analogs
A smaller number of rotatable bonds can improve binding enthalpy efficiency and reduce off-target conformations. This advantage may be lost with bulkier N-substituents, and entropic penalty differences may shift SAR interpretation.

Quantitative Differentiation vs. Key Comparators


Lipophilicity (XLogP3) vs. Haloperidol and Piperidine-4-carboxamides

The target compound displays an XLogP3 of 0.3 [1], whereas the prototypical sigma‑1 ligand haloperidol has an experimental logP of ~3.2 [2] and the highly optimised piperidine‑4‑carboxamide derivative 2k (tetrahydroquinoline analog) exhibits a calculated logP of ~2.8 [3]. This ~2.5‑log‑unit deficit translates to an estimated 300‑fold lower octanol/water partition, predicting reduced non‑specific tissue binding and potentially lower volume of distribution.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 0.3
This Compound 0.3
Haloperidol ~3.2
Compound 2k ~2.8
ΔlogP ~2.5–2.9 units
Reported ~300-fold lower octanol/water partition vs. canonical sigma-1 ligands; may support studies where excessive lipophilicity confounds target engagement.
Computed values; no experimental logP/D confirmed for this compound. Requires validation.
Drug‑likeness logP CNS MPO Physicochemical profiling

Topological Polar Surface Area (TPSA) vs. Haloperidol and CNS Drugs

The compound’s TPSA of 67.4 Ų [1] sits near the median of the recommended CNS drug space (60‑70 Ų) [2], but is approximately 15‑20 Ų higher than the TPSA of haloperidol (40.5 Ų) [3]. This higher polarity correlates with improved aqueous solubility and reduced passive membrane permeability, potentially requiring active transport for brain entry.

Topological Polar Surface Area
Supporting evidence
67.4 Ų
This Compound 67.4 Ų
Haloperidol 40.5 Ų
CNS Drug Median 60–70 Ų
Δ vs Haloperidol +26.9 Ų
Higher polarity than most sigma-1 ligands suggests a potentially different brain-to-plasma ratio; relevant for neuropharmacology endpoint interpretation.
Computed by Cactvs 3.4.8.24. Active transport may be required for brain entry.
TPSA CNS permeability Brain exposure

Hydrogen-Bond Donor Count vs. Multi-Donor Analogs

With only one hydrogen‑bond donor (the urea NH) [1], the compound avoids the permeability penalty associated with >2 donors, a threshold identified in the Lipinski rule set [2]. In contrast, many piperidine‑4‑carboxamide analogs bearing primary‑amide or sulfonamide substituents carry two or three donors [3].

Hydrogen-Bond Donor Count
Class-level inference
HBD = 1
This Compound 1 donor
Multi-Donor Analogs 2–3 donors
Maintaining a single HBD may support passive membrane permeation; positions the compound at the favorable edge of permeability guidelines.
Count from PubChem. Comparator donor counts inferred from published structures (Zampieri 2015). Data to verify experimentally.
Hydrogen‑bond donor Permeability Oral bioavailability

Rotatable Bond Count vs. N-Benzyl and N-Phenethyl Derivatives

The compound contains three rotatable bonds (ethyl group, pyrazinyl‑O‑piperidine linkage, and urea N‑C bond) [1]. N‑Benzyl‑4‑(pyrazin‑2‑yloxy)piperidine‑1‑carboxamide would possess four rotatable bonds; N‑phenethyl analogs would have five [2]. Fewer rotatable bonds correlate with a lower entropic penalty upon target binding, often translating into improved binding enthalpy efficiency per non‑hydrogen atom.

Rotatable Bond Count
Class-level inference
3 rotatable bonds
This Compound 3
N-Benzyl Analog (pred.) 4
N-Phenethyl Analog (pred.) 5
1–2 fewer rotatable bonds than common N-substituted analogs may improve ligand efficiency metrics and reduce off-target conformation likelihood.
Structure-based prediction for hypothetical comparators; no experimental binding data available. Source review recommended.
Rotatable bonds Binding entropy Ligand efficiency

Differentiated Value in Research and Industrial Procurement


CNS Penetration Screening with Low-logP Scaffold

Because the compound’s XLogP3 of 0.3 [1] is substantially below the 2‑5 range typical of marketed CNS drugs, it can serve as a reference compound in permeability and brain‑to‑plasma ratio assays. Laboratories constructing multiparameter optimization (MPO) models benefit from a compound that anchors the low‑logP end of the training set, enabling better discrimination of efflux transporter effects [2].

Sigma-1 Receptor Probe with Distinct Physicochemical Profile

Piperidine‑4‑carboxamides are a privileged chemotype for sigma‑1 receptor engagement [1]. This specific compound, with a TPSA of 67.4 Ų and only one HBD, may complement existing sigma‑1 probes (e.g., haloperidol, compound 2k) in experiments designed to dissect the interplay between ligand polarity and receptor residence time [2].

Lead-Optimization Library: N-Ethyl Urea Building Block

Medicinal chemistry teams requiring a pre‑made N‑ethyl urea piperidine intermediate for parallel synthesis can procure this compound as a single isomer (constitutional purity confirmed by InChIKey KCOMEKOLJFNZPE‑UHFFFAOYSA‑N) [1]. Its lower lipophilicity compared to N‑propyl or N‑butyl analogs reduces the risk of early‑stage solubility failures during high‑throughput screening [3].

SAR Comparator for N-Alkyl Scan Studies

The compound serves as a minimal‑alkyl analog in an N‑alkyl scan, providing the baseline for quantifying the incremental effect of chain elongation on logD, microsomal stability, and CYP inhibition [1]. Such data are essential for patent landscaping and for defining the scope of novel composition‑of‑matter claims [2].

Application
Selection Property
Validation Focus
CNS Penetration Screening with Low-logP Scaffold
Low-lipophilicity piperidine-urea anchor for MPO training sets
Permeability and brain-to-plasma ratio assay context; efflux transporter discrimination
Sigma-1 Receptor Probe with Distinct Physicochemical Profile
Moderately polar, single-HBD chemotype for receptor residence time studies
Target engagement endpoint interpretation vs. haloperidol and compound 2k comparators
Lead-Optimization Library: N-Ethyl Urea Building Block
Constitutionally pure single isomer; lower logP vs. N-propyl/butyl analogs
High-throughput screening solubility performance; early-stage failure risk reduction context
SAR Comparator for N-Alkyl Scan Studies
Minimal-alkyl baseline for quantifying chain-elongation effects
logD shift, microsomal stability, and CYP inhibition endpoint review; patent landscaping context
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